1-(4-Fluorophenyl)-2-(4-nitrophenyl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(8-2-10)16(18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYINMIAEOURRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(4-nitrophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroacetophenone and 4-nitrobenzaldehyde.
Reaction: A common method involves a Claisen-Schmidt condensation reaction, where the 4-fluoroacetophenone reacts with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This might include continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions would depend on the desired product.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 1-(4-Aminophenyl)-2-(4-fluorophenyl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the potential of 1-(4-Fluorophenyl)-2-(4-nitrophenyl)ethan-1-one in anticancer research. Its structural similarity to known anticancer agents suggests that it may interact with biological targets involved in cancer cell proliferation. For instance, preliminary in vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
Another significant application is its antimicrobial activity. Research has shown that derivatives of this compound can inhibit the growth of several bacterial strains, including antibiotic-resistant strains. This property makes it a candidate for developing new antimicrobial agents, particularly in an era where resistance to existing antibiotics is a growing concern.
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers. Its reactive functional groups allow it to participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. Such polymers are being investigated for applications in coatings, adhesives, and other industrial materials.
Organic Synthesis
Reagent in Organic Reactions
This compound serves as an important reagent in organic synthesis. It can be used in various reactions such as Friedel-Crafts acylation and nucleophilic substitutions. Its ability to introduce fluorine and nitro groups into organic molecules expands its utility in synthesizing complex organic compounds.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound derivatives. The researchers synthesized several analogs and tested them against human cancer cell lines. Results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting potential for further development as anticancer drugs .
Case Study 2: Antimicrobial Activity
In another study documented in European Journal of Medicinal Chemistry, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The findings showed significant inhibition zones for certain bacterial strains, indicating that modifications to the structure could lead to more potent antimicrobial agents .
Mechanism of Action
The mechanism of action for 1-(4-Fluorophenyl)-2-(4-nitrophenyl)ethan-1-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 1-(4-Amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one (17a) Structural Difference: Replaces the nitrophenyl group with a chlorinated pyridine ring bearing an amino group. Impact: The amino group introduces nucleophilicity, while chlorine enhances stability. However, steric hindrance from the pyridine ring reduces reaction efficiency (35% yield under optimized conditions) compared to the target compound’s simpler aromatic system .
- (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime (2) Structural Difference: Incorporates a triazole ring and an oxime group. This derivative achieved an 86% yield due to the stability of the triazole core, contrasting with the target compound’s lower synthetic complexity .
- 4′-Nitrochalcone [(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one] Structural Difference: α,β-unsaturated ketone (chalcone) vs. saturated ethanone. Impact: Conjugation in chalcone enhances UV absorption and reactivity in Michael additions, whereas the target compound’s saturated backbone favors nucleophilic substitution .
Functional Group Modifications
1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)pentan-1-one (4-F-α-PVP Analogue)
- 1-(4-(4-Fluorobenzoyl)phenoxy)propyl-piperazine Derivatives (QD3) Structural Difference: Incorporates a piperazine linker and benzoyl group. Impact: The piperazine enhances water solubility and hydrogen-bonding capacity, but the bulky substituents reduce synthetic efficiency (31% yield) compared to the target compound’s compact structure .
Physicochemical Properties
- Solubility : Nitrophenyl groups reduce aqueous solubility due to hydrophobicity, whereas fluorine can marginally improve it via polar interactions. Piperazine-containing derivatives (e.g., QD3) exhibit enhanced solubility .
Biological Activity
1-(4-Fluorophenyl)-2-(4-nitrophenyl)ethan-1-one, also known by its CAS number 140423-04-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, structural characteristics, and any reported pharmacological effects.
- Molecular Formula: C14H10FNO3
- Molecular Weight: 259.23 g/mol
- IUPAC Name: 1-(4-fluorophenyl)-2-(4-nitrophenyl)ethanone
- PubChem CID: 23372647
The compound features a ketone functional group and two aromatic rings, which contribute to its biological activity. The presence of fluorine and nitro groups can enhance lipophilicity and alter electronic properties, potentially affecting its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate substituted phenyl compounds under controlled conditions. For instance, reactions involving N-arylcyanothioformamides have been explored, yielding various substituted products with varying efficiencies depending on the reaction conditions used .
Enzyme Inhibition
Compounds with similar structural motifs have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases, making their inhibitors potential therapeutic agents. The inhibition profiles vary significantly based on the substituents on the aromatic rings .
Case Study: Structural Characterization
In a study focusing on the X-ray crystal structure of related compounds, it was noted that the dihedral angles between aromatic rings can influence biological activity by affecting how these compounds interact with target sites . This highlights the importance of structural conformation in determining biological efficacy.
Toxicity Evaluations
Toxicity studies involving similar compounds have shown that while some derivatives exhibit potent biological activity, they may also induce cytotoxic effects at higher concentrations. For instance, studies using Vero cells indicated that certain derivatives maintained over 80% viability at lower concentrations but showed significant toxicity at higher doses .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Fluorophenyl)-2-(4-nitrophenyl)ethan-1-one?
A common method involves condensation reactions between fluorophenyl and nitrophenyl precursors. For example, brominated intermediates like 2-bromo-1-(4-fluorophenyl)ethan-1-one (CAS 403-29-2) can react with 4-nitrophenyl derivatives under reflux conditions in ethanol, using sodium ethoxide as a base catalyst. Purification typically involves crystallization from acetonitrile or ethanol . Quantities such as 1.4 g of starting material in 50 mL ethanol under 2-hour reflux are standard .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- Mass spectrometry (MS) : For molecular weight confirmation (e.g., molecular ion peak at m/z 275.2 g/mol based on C₁₄H₁₀FNO₃) .
- Infrared (IR) spectroscopy : To identify carbonyl (C=O) stretches near 1700 cm⁻¹ and nitro (NO₂) groups at 1520–1350 cm⁻¹ .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR for aromatic proton signals (δ 7.8–8.2 ppm for nitrophenyl; δ 7.1–7.5 ppm for fluorophenyl) .
- X-ray crystallography : For resolving molecular geometry (e.g., bond angles and torsional strain) using software like SHELXL .
Q. What are the critical physicochemical properties of this compound for experimental design?
- Boiling point : ~469.2 K (196°C) under standard conditions .
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly in water.
- Thermal stability : Decomposes above 250°C, requiring inert atmospheres for high-temperature reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
Contradictions in bond lengths or angles may arise from twinning or poor data resolution. Use SHELXL for refinement, applying constraints for disordered regions. For example, in a study of a triazole analog, R factors improved from 0.10 to 0.053 after iterative refinement with SHELX . High-resolution data (≤0.8 Å) and hydrogen-bonding network analysis are critical for validation .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling reactions with brominated intermediates .
- Solvent optimization : Ethanol improves solubility of nitroaryl precursors, while DMSO accelerates nucleophilic substitutions .
- Temperature control : Maintaining reflux at 80–90°C minimizes side reactions like nitro group reduction .
Q. How do substituent effects (e.g., fluoro vs. nitro groups) influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing nitro group activates the aryl ring for electrophilic substitution but deactivates it for nucleophilic attacks. Conversely, the fluorine atom induces ortho/para-directing effects. Computational studies (DFT) predict charge distribution, showing nitro groups reduce electron density at the ketone carbon, affecting nucleophilic addition kinetics .
Q. What computational methods predict the electronic properties of this compound for mechanistic studies?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap) to assess redox behavior. For example, the LUMO of the nitrophenyl group (-3.2 eV) suggests susceptibility to nucleophilic attacks .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction media. Ethanol’s dielectric constant (24.3) aligns with the compound’s dipole moment (~4.5 D) for stable solvation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
